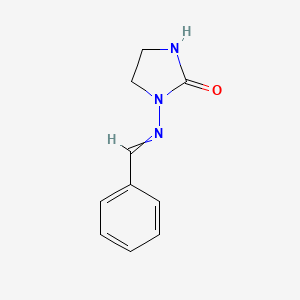
1-Phenylmethyleneamino-2-imidazolidinone
货号 B8408965
分子量: 189.21 g/mol
InChI 键: LBJNUWMJUATOIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06083945
Procedure details


A stirring solution of 65 g (0.75 mole) of 2-imidazolidinone in 2000 ml of 2 N H2SO4 is cooled to SAC. A 53 g (0.77 mole) portion of NaNO2 is added portionwise, over a 15 minute period, maintaining the temperature at 0° C. The resulting mixture is stirred at 0° C. for 2 hours. A 108 g (1.65 mole) portion of zinc dust is added portionwise, over a 1 hour period, maintaining the temperature at 0° C. The reaction is stirred at 0° C. for 0.5 hour and then at ambient temperature for 1 hour. The excess zinc is removed by filtration. The filtrate is treated all at once, with a solution of 80 g (0.75 mole) of benzaldehyde, in 400 ml of S.D.A. #32 and the resulting mixture is stirred for 16 to 18 hours at ambient temperature. The solid is collected by filtration, washed with H2O, and air-dried to yield 124 g (87%) of 1-[(phenylmethylene)amino]-2-imidazolidinone.





Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].[N:7]([O-])=O.[Na+].[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>OS(O)(=O)=O.[Zn]>[C:12]1([CH:11]=[N:7][N:1]2[CH2:5][CH2:4][NH:3][C:2]2=[O:6])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(NCC1)=O
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred at 0° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction is stirred at 0° C. for 0.5 hour
|
|
Duration
|
0.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at ambient temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess zinc is removed by filtration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
#32 and the resulting mixture is stirred for 16 to 18 hours at ambient temperature
|
|
Duration
|
17 (± 1) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=NN1C(NCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 124 g | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
